4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Medicinal Chemistry Chemical Biology Scaffold Derivatization

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS 1105198-16-0, MDL MFCD11986589) is a fused bicyclic heterocycle (C₁₂H₁₀N₄S, MW 242.3) bearing a reactive 7-thiol group on the pyrazolo[3,4-d]pyridazine core. The compound exists in thiol–thione tautomeric equilibrium, with the thione form (4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione) predominating under standard conditions, consistent with the established tautomeric preference of mercaptopyridazine systems.

Molecular Formula C12H10N4S
Molecular Weight 242.3 g/mol
CAS No. 1105198-16-0
Cat. No. B1415403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
CAS1105198-16-0
Molecular FormulaC12H10N4S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C12H10N4S/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17)
InChIKeyPVWLQHDYHGBMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS 1105198-16-0): Procurement-Relevant Identity and Scaffold Context


4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS 1105198-16-0, MDL MFCD11986589) is a fused bicyclic heterocycle (C₁₂H₁₀N₄S, MW 242.3) bearing a reactive 7-thiol group on the pyrazolo[3,4-d]pyridazine core . The compound exists in thiol–thione tautomeric equilibrium, with the thione form (4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione) predominating under standard conditions, consistent with the established tautomeric preference of mercaptopyridazine systems [1]. It is commercially supplied as a solid at purities of 95–97% by multiple vendors including Sigma-Aldrich (Life Chemicals), AChemBlock, Leyan, and Fluorochem/CymitQuimica, with storage recommended at 0–8 °C . The scaffold belongs to the pyrazolo[3,4-d]pyridazine family, which has been validated across multiple target classes including kinases, adenosine receptors, phosphodiesterases, and antimicrobial targets [2].

Why In-Class Substitution Is Not Straightforward for 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol


Pyrazolo[3,4-d]pyridazine analogs with different substituents at positions 1, 4, and 7 are not functionally interchangeable despite sharing the same core scaffold. The 4-methyl group confers a distinct steric and electronic profile compared to 4-isopropyl or 4-unsubstituted analogs, directly influencing binding-pocket complementarity in kinase and receptor targets, as demonstrated by structure–activity relationship (SAR) studies within the adenosine A1/A3 and PDE4 inhibitor series [1][2]. The 7-thiol group enables unique S-alkylation chemistry (thioether formation) that the 7-one (carbonyl) and 7-chloro analogs cannot match without additional synthetic manipulation . The unsubstituted 1-phenyl ring provides different lipophilicity and π-stacking character relative to 4-fluorophenyl or 2-methoxyphenyl variants, altering compound partitioning and target engagement. The quantitative evidence below details these differentiation dimensions for procurement and experimental design.

Quantitative Differentiation Evidence: 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol vs. Closest Analogs


Thiol Reactivity Advantage: S-Alkylation Chemistry Unavailable to 7-One and 7-Chloro Analogs

The 7-thiol group of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol permits direct S-alkylation to generate diverse thioether libraries (e.g., 7-(sec-butylthio), 7-(pyridin-3-ylmethylthio), and 7-(pyridin-2-ylmethylthio) derivatives) in a single synthetic step. The 7-one analog (4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, CAS 56563-33-8) and the 7-chloro analog (7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, CAS 1204297-37-9) require additional activation or protecting-group strategies for comparable diversification . Multiple commercial thioether products derived from this scaffold (e.g., CAS 1105235-06-0, CAS 1105237-90-8) confirm the synthetic tractability of the thiol handle .

Medicinal Chemistry Chemical Biology Scaffold Derivatization

Steric Profile Differentiation: 4-Methyl (MW 242.3) vs. 4-Isopropyl (MW 270.35) Impact on Target Binding

The 4-methyl substituent on the target compound (C₁₂H₁₀N₄S, MW 242.3) provides a smaller steric footprint than the 4-isopropyl group on the closest comparator 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS 1105197-96-3, C₁₄H₁₄N₄S, MW 270.35) . In the pyrazolo[3,4-d]pyridazine scaffold, the position-4 substituent projects into a region that SAR studies have shown to be sterically sensitive in kinase ATP-binding pockets and adenosine receptor orthosteric sites [1]. Molecular docking studies on pyrazolo[3,4-d]pyridazine derivatives as acetylcholinesterase and carbonic anhydrase inhibitors confirm that substituent size at position 4 directly modulates docking scores and predicted binding affinity [2].

Kinase Inhibition Receptor Pharmacology Molecular Docking

Procurement Cost Advantage: Target Compound vs. 4-Isopropyl Analog Pricing Across Vendors

The target compound is consistently priced lower than its 4-isopropyl analog across multiple independent vendors. AChemBlock lists the target compound at $455/250 mg and $1,085/1 g, while Fluorochem prices the 4-isopropyl analog (CAS 1105197-96-3) at £468/250 mg (~$590) and £1,476/1 g (~$1,860), representing a price premium of approximately 30–71% for the isopropyl derivative at equivalent scales . On the Chinese domestic market (ChemicalBook/Leyan), the target compound is listed at ¥2,184/250 mg vs. ¥3,872/250 mg for the isopropyl analog (Fluorochem via cnreagent), a 77% premium for the isopropyl variant . The 1-(4-fluorophenyl) analog (CAS 1105198-21-7) and 1-(2-methoxyphenyl) analog (CAS 1105198-26-2) are also available but with less favorable pricing per gram .

Chemical Procurement Medicinal Chemistry Supply Building Block Economics

Lipophilicity and Physicochemical Differentiation Relative to Fluorophenyl and Methoxyphenyl Analogs

The target compound, with an unsubstituted 1-phenyl ring, occupies a distinct lipophilicity space within the pyrazolo[3,4-d]pyridazine-7-thiol series. Its experimental/computed logP of 3.32 (ChemBase) positions it between the more lipophilic 1-(4-fluorophenyl) analog (estimated logP ~3.5–3.7 due to fluorine addition) and the less lipophilic 1-(2-methoxyphenyl) analog (estimated logP ~2.8–3.0 due to polar methoxy group) [1]. The TPSA of 43.6 Ų is constant across the methyl-phenyl, isopropyl-phenyl, and fluorophenyl analogs (all sharing the same core heteroatom count), meaning lipophilicity differences arise primarily from substituent electronic effects rather than polar surface area changes . In the context of CNS drug design, the target compound's logP of ~3.3 falls within the optimal range (logP 2–4) for blood-brain barrier penetration, whereas the 2-methoxyphenyl analog may be suboptimal due to excessive hydrogen-bond acceptor character introduced by the ortho-methoxy group [2].

ADME Prediction Drug Design Physicochemical Profiling

Scaffold Target-Class Versatility: Pyrazolo[3,4-d]pyridazine Core Validated Across Kinase, Adenosine Receptor, PDE4, and Antimicrobial Targets

The pyrazolo[3,4-d]pyridazine core has demonstrated ligand efficiency across at least four distinct target classes, providing a broader potential application scope than many competing heterocyclic scaffolds. Published data show: (i) potent irreversible BTK kinase inhibition by pyrazolo[3,4-d]pyridazinones (compound 8: IC₅₀ < 10 nM against BTK) [1]; (ii) high-affinity adenosine A1/A3 receptor antagonism by 7-amino-pyrazolo[3,4-d]pyridazines (compound 10b: Kᵢ values in the low nanomolar range at both A1 and A3 subtypes) [2]; (iii) PDE4 inhibition by pyrazolo[3,4-d]pyridazinones with selectivity over PDE3 [3]; (iv) antimicrobial activity against both Gram-positive and Gram-negative bacteria exhibited by pyrazolo[3,4-d]pyridazine derivatives [4]. While the target compound itself has not been profiled in these assays, its 7-thiol group enables derivatization to generate analogs within each of these validated pharmacophore series.

Kinase Inhibition GPCR Ligands Anti-infective Agents Multi-target Drug Discovery

Procurement-Relevant Application Scenarios for 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol


Kinase Inhibitor Lead Generation: ATP-Binding Site Ligand Design with Thiol-Derived Diversification

The pyrazolo[3,4-d]pyridazine scaffold has demonstrated potent BTK kinase inhibition (IC₅₀ < 10 nM for optimized pyrazolo[3,4-d]pyridazinones) and has been validated as a kinase hinge-binding motif through molecular docking studies [1]. The 7-thiol group of the target compound enables rapid synthesis of thioether and sulfone libraries for exploring the solvent-exposed region of the ATP pocket, a strategy that the 7-one and 7-chloro analogs cannot execute without additional synthetic steps. The 4-methyl substituent (MW 242.3) minimizes steric clash in constricted ATP pockets compared to the 4-isopropyl analog (MW 270.35), as evidenced by SAR trends in pyrazolo[3,4-d]pyridazine docking studies for acetylcholinesterase and carbonic anhydrase inhibition [2]. Procurement recommendation: Select the target compound over the 4-isopropyl analog for initial kinase screening to maximize binding-pocket complementarity and minimize synthesis costs.

Adenosine Receptor Antagonist Development: Thiol-to-Amine Displacement for A1/A3 Dual Ligands

The 7-amino-pyrazolo[3,4-d]pyridazine scaffold has produced high-affinity dual A1/A3 adenosine receptor antagonists with low nanomolar Kᵢ values, where the 3-phenyl group was identified as critical for receptor affinity [3]. The target compound, bearing both a 1-phenyl group and a 7-thiol that can be displaced to a 7-amino group, serves as a direct synthetic precursor to this pharmacophore class. Its calculated logP of 3.32 falls within the optimal CNS drug-likeness range (logP 2–4, TPSA < 60 Ų), making it an appropriate entry point for CNS-penetrant adenosine receptor programs [4]. For teams pursuing peripheral adenosine receptor targets, the 1-(4-fluorophenyl) or 1-(2-methoxyphenyl) analogs may offer alternative physicochemical profiles, but the target compound provides the most balanced starting point for parallel CNS/peripheral optimization.

Focused Compound Library Synthesis: Single-Step S-Alkylation for High-Throughput SAR

The 7-thiol handle permits parallel S-alkylation with diverse alkyl/benzyl halides under mild conditions, generating 24- to 96-member thioether libraries in a single synthetic step from a single core intermediate . Multiple commercial thioether derivatives (CAS 1105235-06-0, CAS 1105237-90-8) confirm the tractability of this chemistry on the pyrazolo[3,4-d]pyridazine scaffold. This synthetic efficiency contrasts with the 7-one analog, which requires O-alkylation or activation, and the 7-chloro analog, which demands nucleophilic aromatic substitution or metal-catalyzed coupling. At a procurement cost of $455/250 mg, the target compound is 30–77% less expensive than the 4-isopropyl analog, making it the economically preferred core intermediate for library production where multiple derivatization reactions are planned .

Antimicrobial and Anti-inflammatory Screening: Scaffold Repurposing from Kinase to Anti-infective Programs

Pyrazolo[3,4-d]pyridazine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as in vivo anti-inflammatory activity with COX-2 selectivity in rodent models [5][6]. The thiol-thione tautomerism of the target compound (thione form predominating) provides a hydrogen-bond donor/acceptor profile distinct from the 7-one analog, potentially influencing interactions with bacterial enzyme targets. The target compound's intermediate logP (~3.3) balances membrane permeability with aqueous solubility for bacterial cell penetration, whereas the more lipophilic 4-isopropyl analog (logP ~3.5–3.7 estimated) may exhibit reduced solubility in aqueous assay media. For screening groups with both kinase and anti-infective programs, procurement of a single scaffold core (the 7-thiol) that can be diversified toward both target classes maximizes inventory efficiency.

Quote Request

Request a Quote for 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.